2-acetyl-7-bromo-5-chloro-2H-indazole
Description
2-Acetyl-7-bromo-5-chloro-2H-indazole is a halogenated indazole derivative featuring an acetyl group at position 2, a bromine substituent at position 7, and a chlorine atom at position 3. Indazoles are heterocyclic compounds with a fused benzene and pyrazole ring system, and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anticancer properties. This compound is synthesized via selective acetylation and halogenation steps, though detailed synthetic protocols remain underreported in publicly available literature.
Properties
IUPAC Name |
1-(7-bromo-5-chloroindazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-5(14)13-4-6-2-7(11)3-8(10)9(6)12-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXXWUBDGKOGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=C(C=C(C2=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination and chlorination of indazole derivatives followed by acetylation . The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of 2-acetyl-7-bromo-5-chloro-2H-indazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions
2-acetyl-7-bromo-5-chloro-2H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen substituents.
Substitution: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) under appropriate reaction conditions such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromo group with an amine can yield an amino-substituted indazole derivative .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that compounds similar to 2-acetyl-7-bromo-5-chloro-2H-indazole exhibit potent antitumor properties. For instance, derivatives of indazole structures have demonstrated the ability to inhibit protein kinases involved in tumor growth and angiogenesis. The compound's structure allows it to interfere with signaling pathways critical for cancer cell proliferation, making it a potential candidate for developing new anticancer therapies .
Protein Kinase Inhibition
The compound has been investigated for its role as a protein kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs). In one study, tetrahydroindazoles related to this compound were synthesized and evaluated for their ability to inhibit CDK2/cyclin complexes, showing promising binding affinities and inhibitory activities . The structure-activity relationship (SAR) studies highlighted modifications that enhance potency against these targets.
Neuropathic Pain Management
Sodium Channel Inhibition
Another significant application of this compound is in the treatment of neuropathic pain. Compounds with similar structures have been shown to selectively inhibit voltage-gated sodium channels (Na v1.7), which are implicated in pain signaling pathways. This inhibition can alleviate various types of chronic pain, including postherpetic neuralgia and diabetic neuropathy . The specificity of these compounds for Na v1.7 channels suggests their potential as therapeutic agents in pain management.
Synthesis and Structural Modifications
Synthetic Pathways
The synthesis of this compound can be achieved through various organic reactions, including Suzuki cross-coupling methods. These synthetic strategies allow for the introduction of different substituents that can modulate the biological activity of the compound . The ability to modify the indazole core facilitates the exploration of a wide range of pharmacological profiles.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-acetyl-7-bromo-5-chloro-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Structural and Substituent Comparison
The table below compares 2-acetyl-7-bromo-5-chloro-2H-indazole with structurally related indazole derivatives, focusing on substituent positions and functional groups:
| Compound Name | Substituent Positions (Indazole Core) | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| This compound | 2, 5, 7 | C₉H₆BrClN₂O | Acetyl, Bromo, Chloro |
| 5-Bromo-2-ethyl-2H-indazole (3g) | 2, 5 | C₉H₁₀BrN₂ | Ethyl, Bromo |
| 5-Chloro-1H-indazole | 5 | C₇H₅ClN₂ | Chloro |
| 7-Bromo-2-methyl-2H-indazole | 2, 7 | C₈H₈BrN₂ | Methyl, Bromo |
Key Observations :
- The acetyl group in This compound introduces a stronger electron-withdrawing effect compared to alkyl groups (e.g., ethyl or methyl) in analogs like 3g .
Spectroscopic Data Comparison
NMR and mass spectrometry data highlight distinct features of This compound compared to similar compounds:
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| This compound* | Not reported in available literature | Not reported in available literature | Not reported |
| 5-Bromo-2-ethyl-2H-indazole (3g) | 1.62 (t, CH₃), 4.45 (q, CH₂), 7.32–7.85 (ArH) | 15.9 (CH₃), 48.9 (CH₂), 111.4–147.4 (aromatic C) | 225.0027 (C₉H₁₀BrN₂) |
Notes:
- The acetyl group in the target compound would likely produce a carbonyl peak near δ ~200–210 ppm in ¹³C-NMR, absent in alkyl-substituted analogs like 3g .
- Halogen substituents (Br and Cl) in the target compound may downshift adjacent aromatic protons due to electron-withdrawing effects, contrasting with less electronegative substituents in 3g .
Biological Activity
Overview
2-acetyl-7-bromo-5-chloro-2H-indazole is a heterocyclic compound belonging to the indazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. Its unique structure, characterized by both bromo and chloro substituents, influences its chemical reactivity and biological activity.
The compound can be synthesized through various methods, including bromination and chlorination of indazole derivatives followed by acetylation. The general synthetic route involves:
- Bromination : Introduction of the bromo group at the 7-position.
- Chlorination : Introduction of the chloro group at the 5-position.
- Acetylation : Formation of the acetyl derivative at the 2-position.
The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1-(7-bromo-5-chloroindazol-2-yl)ethanone |
| CAS Number | 1355171-38-8 |
| Molecular Formula | C9H6BrClN2O |
| Molecular Weight | 249.51 g/mol |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various indazole derivatives, it was found that compounds with similar structures demonstrated potent activity against protozoan pathogens such as Giardia intestinalis and Entamoeba histolytica, often outperforming established drugs like metronidazole .
Table 1: Antimicrobial Efficacy of Indazole Derivatives
| Compound | Target Pathogen | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | G. intestinalis | <1 | |
| Metronidazole | G. intestinalis | 12 | |
| Other Indazole Derivatives | E. histolytica | <1 |
Anticancer Activity
The compound's anticancer potential has been explored in relation to its ability to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. In a study focused on tetrahydroindazoles, analogues of this compound showed promising results in inhibiting CDK2/cyclin complexes, suggesting potential applications in cancer therapy .
Table 2: CDK Inhibition Data
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of halogen substituents enhances its lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular targets.
Proposed Mechanisms:
- Enzyme Inhibition : Binding to active sites of kinases such as CDK2, disrupting cell cycle progression.
- Antimicrobial Action : Disruption of protozoan metabolic pathways leading to cell death.
Case Studies
In a comparative study on the efficacy of various indazole derivatives against protozoan infections, it was demonstrated that compounds similar to this compound exhibited superior activity compared to traditional treatments. The findings highlighted the potential for these compounds to serve as novel therapeutic agents in infectious diseases .
Q & A
How can researchers optimize the synthesis of 2-acetyl-7-bromo-5-chloro-2H-indazole to improve yield and purity?
Answer:
Optimization involves systematic variation of reaction parameters. For alkylation steps (e.g., introducing the acetyl group), using polar aprotic solvents like DMF or DMSO can enhance reactivity. Catalysts such as potassium carbonate or cesium carbonate may improve substitution efficiency at the indazole nitrogen . Temperature control (e.g., reflux vs. room temperature) and stoichiometric ratios of bromo/chloro precursors should be tested to minimize byproducts. Purification via column chromatography with gradients of ethyl acetate/hexane or preparative HPLC can isolate the target compound from isomers or unreacted starting materials. Monitoring reaction progress with TLC or LC-MS is critical .
What advanced spectroscopic and crystallographic techniques are recommended for structural confirmation?
Answer:
- 1H/13C-NMR: Assign protons and carbons using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals, particularly in the aromatic and acetyl regions. For example, the acetyl group’s methyl proton typically appears as a singlet near δ 2.5 ppm .
- HRMS: Confirm molecular formula accuracy (e.g., C9H7BrClN2O requires exact mass 297.9394).
- X-ray crystallography: Use SHELX programs (SHELXL for refinement) to resolve crystal packing and confirm substituent positions. Challenges include handling disorder in halogen atoms (Br/Cl) and optimizing data collection for heavy-atom effects .
How should enzymatic inhibitory assays be designed to evaluate this compound’s pharmacological potential?
Answer:
- Enzyme selection: Target enzymes like α-glucosidase or kinases, given structural similarities to active indazole derivatives .
- Assay conditions: Use recombinant enzymes in buffered solutions (pH 7.4) with controls (e.g., acarbose for α-glucosidase). Measure IC50 via spectrophotometric monitoring of substrate conversion (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).
- Dose-response curves: Test concentrations from 0.1–100 μM. Include DMSO controls (<1% v/v) to avoid solvent interference .
What strategies reconcile contradictions between in vitro and in vivo activity data?
Answer:
- Metabolic stability: Perform liver microsome assays to assess cytochrome P450-mediated degradation. Low stability in vitro may explain reduced in vivo efficacy.
- Bioavailability: Measure plasma concentrations post-administration (e.g., via LC-MS/MS). Poor absorption or rapid clearance could mask in vitro potency.
- Metabolite profiling: Identify active metabolites using HRMS/MS and test their activity separately .
How can mechanistic studies elucidate the compound’s mode of enzyme inhibition?
Answer:
- Kinetic analysis: Determine inhibition type (competitive, non-competitive) by varying substrate concentrations and measuring Km/Vmax shifts.
- Molecular docking: Use software like AutoDock Vina to model interactions with enzyme active sites. Focus on halogen bonding (Br/Cl) and acetyl group hydrogen bonding.
- Site-directed mutagenesis: Modify key residues in the enzyme (e.g., catalytic aspartate) to validate binding hypotheses .
What challenges arise in crystallographic analysis, and how are they addressed?
Answer:
- Disorder: Halogen atoms (Br/Cl) may exhibit positional disorder. Refine occupancy factors or apply constraints in SHELXL.
- Twinning: Use PLATON or ROTAX to detect twinning and apply appropriate scaling.
- Data quality: Collect high-resolution data (≤1.0 Å) with synchrotron sources to resolve heavy-atom ambiguities .
Which chromatographic methods effectively separate positional isomers?
Answer:
- HPLC: Use C18 columns with isocratic elution (e.g., 60:40 acetonitrile/water) adjusted for polarity. Monitor at 254 nm for halogen absorbance.
- Chiral separation: If enantiomers form due to restricted rotation, employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Preparative TLC: Optimize solvent systems (e.g., dichloromethane/methanol 9:1) for bulk separation .
How are stability studies conducted under varying conditions?
Answer:
- Forced degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions.
- Analysis: Use HPLC-UV to track degradation products. Major degradation pathways (e.g., dehalogenation or acetyl hydrolysis) inform storage recommendations (e.g., inert atmosphere, −20°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
